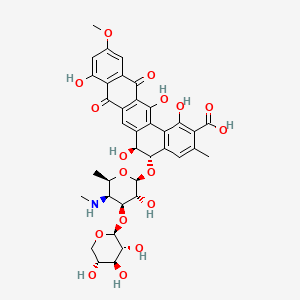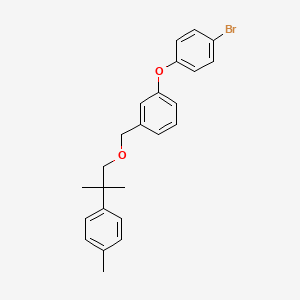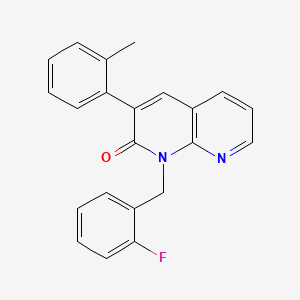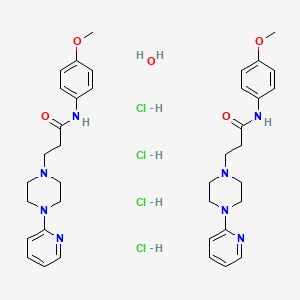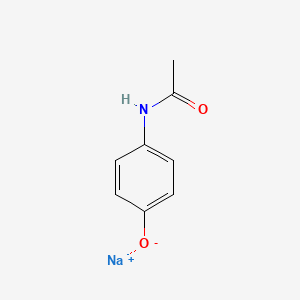
4-Thiazolemethanamine, N-(2-methoxyethyl)-N-(1-methylethyl)-2-(1-pentyl-1H-indol-3-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Platinum(II) iodide can be synthesized through the direct reaction of platinum metal with iodine. The reaction is typically carried out at elevated temperatures to ensure complete reaction:
Pt+I2→PtI2
This method involves heating platinum and iodine in a sealed tube to prevent the escape of iodine vapors .
Industrial Production Methods
In industrial settings, the production of platinum(II) iodide may involve more sophisticated techniques to ensure high purity and yield. One common method is the reaction of platinum(IV) chloride with potassium iodide in an aqueous solution, followed by the reduction of the resulting platinum(IV) iodide to platinum(II) iodide:
PtCl4+4KI→PtI4+4KCl
PtI4→PtI2+I2
This method allows for better control over the reaction conditions and the purity of the final product .
化学反应分析
Types of Reactions
Platinum(II) iodide undergoes various chemical reactions, including:
Oxidation: PTI-2 can be oxidized to form platinum(IV) iodide.
Reduction: It can be reduced back to platinum metal.
Substitution: PTI-2 can undergo substitution reactions with ligands such as ammonia or phosphines.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as chlorine or bromine can be used to oxidize PTI-2.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly used.
Substitution: Ligands such as ammonia (NH₃) or phosphines (PR₃) can be used in substitution reactions under mild conditions
Major Products Formed
Oxidation: Platinum(IV) iodide (PtI₄)
Reduction: Platinum metal (Pt)
Substitution: Complexes such as cis-[Pt(NH₃)₂I₂] or cis-[Pt(PR₃)₂I₂]
科学研究应用
Platinum(II) iodide has several scientific research applications:
作用机制
The mechanism of action of platinum(II) iodide involves its interaction with biological molecules. PTI-2 can bind to DNA, forming cross-links that inhibit DNA replication and transcription, leading to cell death. This mechanism is similar to that of cisplatin, a well-known platinum-based anticancer drug . Additionally, PTI-2 can interact with proteins, altering their structure and function, which contributes to its cytotoxic effects .
相似化合物的比较
Similar Compounds
Cisplatin (cis-[PtCl₂(NH₃)₂]): A widely used platinum-based anticancer drug.
Carboplatin (cis-[Pt(CBDCA)(NH₃)₂]): A second-generation platinum drug with reduced side effects.
Oxaliplatin (cis-[Pt(DACH)(oxalate)]): A third-generation platinum drug used in colorectal cancer treatment.
Uniqueness of PTI-2
Platinum(II) iodide is unique due to its iodide ligands, which confer distinct chemical properties compared to other platinum-based compounds. PTI-2 exhibits higher reactivity towards certain biological molecules, making it a promising candidate for overcoming resistance to traditional platinum drugs .
属性
CAS 编号 |
1400742-45-1 |
|---|---|
分子式 |
C23H33N3OS |
分子量 |
399.6 g/mol |
IUPAC 名称 |
N-(2-methoxyethyl)-N-[[2-(1-pentylindol-3-yl)-1,3-thiazol-4-yl]methyl]propan-2-amine |
InChI |
InChI=1S/C23H33N3OS/c1-5-6-9-12-26-16-21(20-10-7-8-11-22(20)26)23-24-19(17-28-23)15-25(18(2)3)13-14-27-4/h7-8,10-11,16-18H,5-6,9,12-15H2,1-4H3 |
InChI 键 |
PSAKYYVEVVAWJL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C3=NC(=CS3)CN(CCOC)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


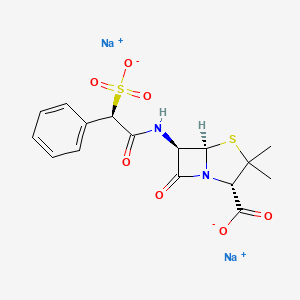
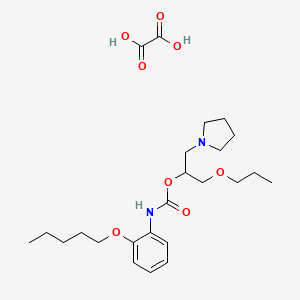
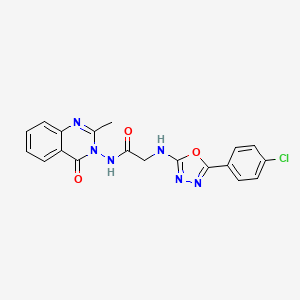
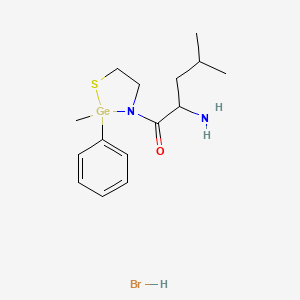
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide](/img/structure/B15190961.png)
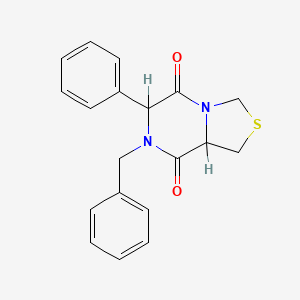
![Calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B15190973.png)


